

1-[3-(bromomethyl)phenyl]-1H-pyrrole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[3-(Bromomethyl)phenyl]-1H-pyrrole

Cat. No.: B130036

[Get Quote](#)

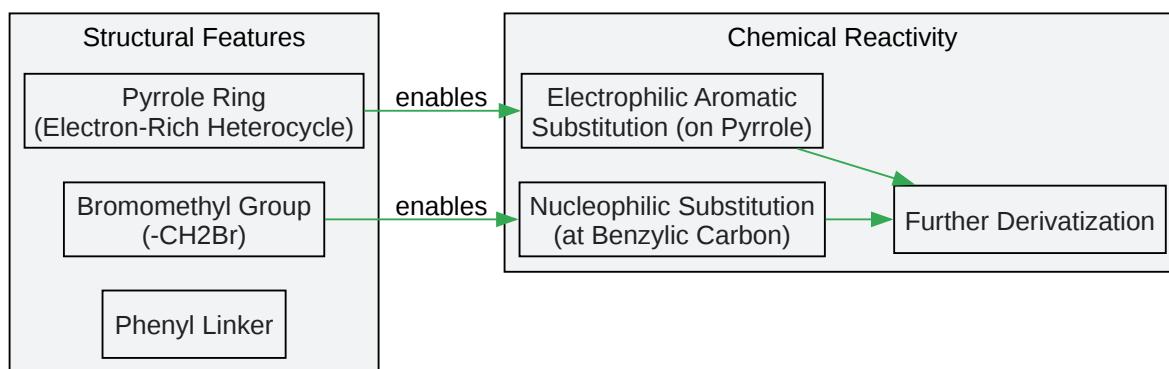
An In-depth Technical Guide to **1-[3-(bromomethyl)phenyl]-1H-pyrrole**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for **1-[3-(bromomethyl)phenyl]-1H-pyrrole**. This compound is of interest to researchers in medicinal chemistry and materials science due to its bifunctional nature, incorporating both a reactive benzylic bromide and an aromatic pyrrole moiety.

Core Physicochemical Properties

The fundamental properties of **1-[3-(bromomethyl)phenyl]-1H-pyrrole** are summarized below. These values are essential for experimental design, including reaction setup, purification, and storage.


Property	Value	Source
CAS Number	112596-36-8	[1] [2]
IUPAC Name	1-[3-(bromomethyl)phenyl]-1H-pyrrole	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ BrN	[1] [2]
Molecular Weight	236.11 g/mol	[1] [2]
Melting Point	54 °C	[2]
Boiling Point	325.6 °C at 760 mmHg	[2]
Density	1.34 g/cm ³	[2]
SMILES	BrCC1=CC(=CC=C1)N1C=CC=C1	[1] [2]
InChI Key	YMWNCASFJODGRZ-UHFFFAOYSA-N	[1] [2]
Appearance	Colorless to brown volatile liquid (for parent pyrrole)	[3]
Purity	Typically ≥ 95%	[2]

Reactivity and Chemical Profile

The chemical behavior of **1-[3-(bromomethyl)phenyl]-1H-pyrrole** is dictated by its three main structural components: the aromatic pyrrole ring, the phenyl ring, and the reactive bromomethyl group.

- Pyrrole Ring Reactivity:** The pyrrole ring is an electron-rich aromatic heterocycle.[\[3\]](#)[\[4\]](#) It is significantly more reactive towards electrophilic aromatic substitution than benzene.[\[4\]](#) The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. Protonation and subsequent reactions with electrophiles typically occur at the C2 and C3 positions.[\[5\]](#)[\[6\]](#) The N-phenyl substituent can influence the regioselectivity of these reactions.[\[6\]](#)

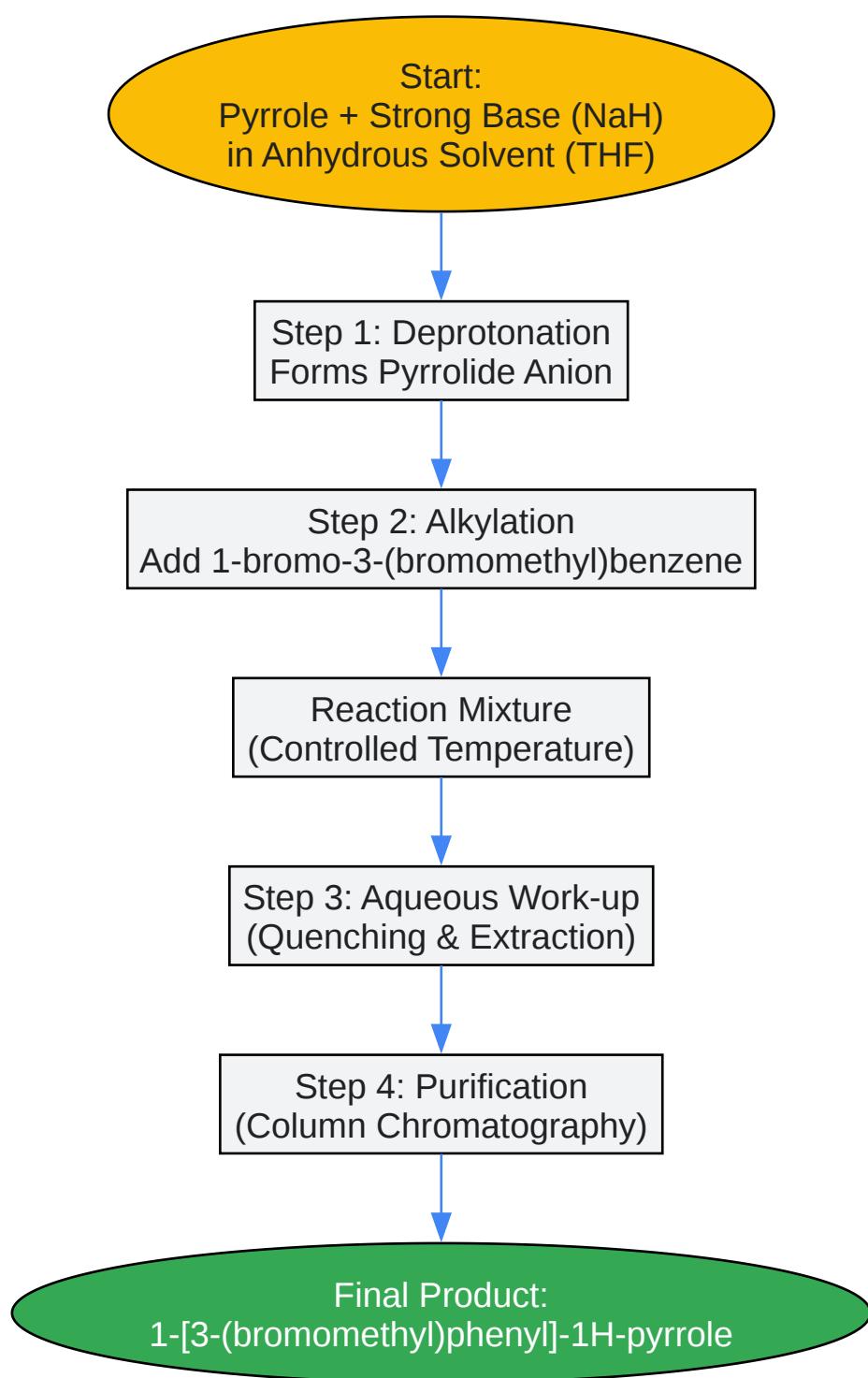
- **Bromomethyl Group Reactivity:** The $-(\text{CH}_2\text{Br})$ group is a highly reactive benzylic halide. It is an excellent electrophile and readily participates in nucleophilic substitution reactions ($S_{\text{N}}1$ and $S_{\text{N}}2$). This functional group allows for the straightforward introduction of various nucleophiles, making it a valuable synthon for elaborating the molecule's structure.
- **Stability:** The compound is chemically stable under standard ambient conditions (room temperature).^[7] However, like many pyrroles, it may darken upon exposure to air and light.^[3] It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.^{[8][9]} Vapors may form explosive mixtures with air upon intense warming.^[7]

[Click to download full resolution via product page](#)

Caption: Logical relationship between structure and reactivity.

Potential Synthesis Protocols

While specific experimental protocols for **1-[3-(bromomethyl)phenyl]-1H-pyrrole** are not detailed in the provided search results, its synthesis can be conceptualized based on established methods for N-substituted pyrroles. A common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.


Hypothetical Paal-Knorr Synthesis Workflow:

- Starting Materials: 2,5-Dimethoxytetrahydrofuran (a precursor to succinaldehyde) and 3-(aminomethyl)benzylamine or a related primary amine.
- Reaction: The amine is condensed with the 1,4-dicarbonyl equivalent in an appropriate solvent, often in the presence of an acid catalyst.
- Cyclization: The intermediate undergoes cyclization and dehydration to form the pyrrole ring.
- Bromination: The resulting 1-(3-(aminomethyl)phenyl)-1H-pyrrole would then need to be converted to the target compound, for instance, via a Sandmeyer-type reaction or other functional group transformation to install the bromo- group.

An alternative and more direct route would involve the N-alkylation of pyrrole itself.

N-Alkylation Experimental Workflow:

- Deprotonation: Pyrrole is deprotonated using a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the nucleophilic pyrrolide anion.
- Alkylation: The pyrrolide anion is then reacted with an appropriate electrophile, such as 1-bromo-3-(bromomethyl)benzene, at a controlled temperature.
- Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for N-alkylation synthesis.

Biological and Medicinal Context

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11][12] Pyrrole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[11]

- Drug Scaffolding: The pyrrole ring system is a key component in drugs like Atorvastatin (a cholesterol-lowering agent) and Ketorolac (an anti-inflammatory drug).[10]
- Kinase Inhibition: Pyrrole derivatives, such as pyrrolo[2,3-b]pyridines and 1H-pyrrolo[3,2-g]isoquinolines, have been developed as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor (FGFR) and Haspin kinase, which are targets in cancer therapy.[13][14]
- Applications in Drug Development: Given its reactive bromomethyl handle, **1-[3-(bromomethyl)phenyl]-1H-pyrrole** serves as a valuable building block for creating libraries of more complex molecules for drug discovery programs. The handle allows for covalent attachment to biological targets or linkage to other pharmacophores.

Safety and Handling

Handling **1-[3-(bromomethyl)phenyl]-1H-pyrrole** requires strict adherence to safety protocols due to its hazardous nature. The information below is derived from safety data sheets for structurally related and reactive compounds.

Hazard Identification:

- Causes severe skin burns and eye damage.[15]
- May be flammable as a liquid and vapor; vapors can form explosive mixtures with air.[7][8]
- May be toxic if swallowed and harmful if inhaled.[7][9]
- Very toxic to aquatic life with long-lasting effects.

Recommended Handling Protocols:

- Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant protective clothing, and eye/face protection (chemical safety goggles and face shield).[8][9][15]

- Ventilation: Work under a chemical fume hood. Ensure adequate ventilation to avoid breathing vapors or mists.[8][15]
- Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[7][8]
- Storage: Store locked up in a well-ventilated, cool, and dry place.[8][15] Keep the container tightly closed.[7][8]
- Spill Response: In case of a spill, cover drains, and collect with a liquid-absorbent material (e.g., Chemizorb®). Evacuate the area and ensure adequate ventilation.

First Aid Measures:

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[15]
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[15]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[15]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[3-(BROMOMETHYL)PHENYL]-1H-PYRROLE | CAS 112596-36-8 [matrix-fine-chemicals.com]
- 2. bocsci.com [bocsci.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. biolmolchem.com [biolmolchem.com]
- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-[3-(bromomethyl)phenyl]-1H-pyrrole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130036#1-3-bromomethyl-phenyl-1h-pyrrole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com